molecular formula C19H22BClO3 B14027118 2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027118
M. Wt: 344.6 g/mol
InChI Key: DPBPFAWNDGQYGP-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(Benzyloxy)-4-chlorophenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using toluene as the solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Scientific Research Applications

2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications span various fields:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide enhanced reactivity and selectivity in coupling reactions. The presence of the benzyloxy and chlorophenyl groups allows for more versatile applications in organic synthesis compared to simpler boronic acids .

Properties

Molecular Formula

C19H22BClO3

Molecular Weight

344.6 g/mol

IUPAC Name

2-(4-chloro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(21)12-17(16)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

DPBPFAWNDGQYGP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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